molecular formula C17H28N2O3 B262707 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine

1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine

Cat. No. B262707
M. Wt: 308.4 g/mol
InChI Key: REBFSLSNYDGWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPM belongs to the class of compounds known as psychoactive substances and has been studied for its ability to modulate neurotransmitter systems in the brain.

Scientific Research Applications

1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine has been studied for its potential therapeutic properties, particularly in the treatment of neurological and psychiatric disorders. In animal studies, 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine has been shown to have antidepressant, anxiolytic, and anti-addictive effects. 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine has also been studied for its potential to enhance cognitive function and memory.

Mechanism of Action

The mechanism of action of 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation, reward processing, and cognitive function.
Biochemical and Physiological Effects
1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine has been shown to have a range of biochemical and physiological effects in animal studies. These include increased levels of neurotransmitters in the brain, increased neurogenesis, and decreased inflammation. 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine has also been shown to have low toxicity and few side effects in animal studies. However, one limitation of using 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or systems.

Future Directions

There are several potential future directions for research on 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine. One area of interest is the development of 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine-based therapeutics for the treatment of neurological and psychiatric disorders. Another area of interest is the study of 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine's effects on cognitive function and memory. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine involves a series of chemical reactions that begin with the condensation of 2,3,4-trimethoxybenzaldehyde and 1-ethylpyrrolidin-2-amine in the presence of an acid catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product, 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine. The synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine is relatively simple and can be performed using standard laboratory techniques.

properties

Product Name

1-(1-ethylpyrrolidin-2-yl)-N-(2,3,4-trimethoxybenzyl)methanamine

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H28N2O3/c1-5-19-10-6-7-14(19)12-18-11-13-8-9-15(20-2)17(22-4)16(13)21-3/h8-9,14,18H,5-7,10-12H2,1-4H3

InChI Key

REBFSLSNYDGWOW-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNCC2=C(C(=C(C=C2)OC)OC)OC

Canonical SMILES

CCN1CCCC1CNCC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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